3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide typically involves multiple steps:
Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of Propanehydrazide: The iodinated carbazole is then reacted with a suitable hydrazide precursor to form the propanehydrazide derivative. This step may involve the use of hydrazine hydrate and a suitable solvent like ethanol under reflux conditions.
Condensation Reaction: The final step involves the condensation of the propanehydrazide derivative with 4-hydroxybenzaldehyde to form the desired compound. This reaction is typically carried out in the presence of an acid catalyst such as acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the hydrazide group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Deiodinated derivatives or reduced hydrazide forms.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry:
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with molecular targets through its functional groups. The carbazole core can participate in π-π stacking interactions, while the hydrazide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide is unique due to its combination of iodine-substituted carbazole and hydrazide functional groups. This combination imparts distinct electronic and chemical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C22H17I2N3O2 |
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Molecular Weight |
609.2 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H17I2N3O2/c23-15-3-7-20-18(11-15)19-12-16(24)4-8-21(19)27(20)10-9-22(29)26-25-13-14-1-5-17(28)6-2-14/h1-8,11-13,28H,9-10H2,(H,26,29)/b25-13+ |
InChI Key |
XUKNDZDRCCGZOF-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
Origin of Product |
United States |
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